Bicyclo[3.3.1]non-2-en-9-one
Overview
Description
Bicyclo[3.3.1]non-2-en-9-one is a chemical compound with the formula C9H12O and a molecular weight of 136.1910 . It is also known by its IUPAC name, and its structure is available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
The synthesis of unsaturated bicyclo[3.3.1]nonane derivatives, which include this compound, has been studied . The synthetic routes for the construction of these compounds have been explored, with various functionalities being introduced . For instance, one study reported the transformation of a spirodiepoxyketone into a bicyclo[3.3.1]non-3-en-2-one system in 71% yield when treated with thiophenols under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The impact of unsaturation on the crystal structures and intermolecular networks of the six-membered rings in these compounds has been found to be significant .Physical and Chemical Properties Analysis
This compound has a molecular weight of 136.1910 . It is a solid substance with a melting point of 98-99°C .Scientific Research Applications
Synthesis and Chemical Diversity
Bicyclo[3.3.1]non-2-en-9-one and its derivatives have been the focus of synthetic chemistry research. Inouye et al. (1987) described the preparation of Bicyclo[3.3.1]nonane-2,4-dione derivatives, highlighting the significance of this compound in organic synthesis (Inouye, Kojima, Owada, & Kakisawa, 1987). Similarly, Hammill et al. (2010) discussed the synthesis and chemical diversity of functionalized Bicyclo[3.3.1]non-3-en-2-ones,emphasizing their novelty in chemical space and the mechanistic aspects of their synthesis (Hammill, Contreras-García, Virshup, Beratan, Yang, & Wipf, 2010).
Structure and Conformation Studies
The molecular structure and conformation of Bicyclo[3.3.1]nonan-9-one have been extensively studied. Raber et al. (1980) used lanthanide shift reagents for conformational analysis, providing insight into the molecule's structure (Raber, Janks, Johnston, & Raber, 1980). Additionally, Choo et al. (2002) applied ab initio and density functional theory methods to investigate its molecular structures and conformations, offering a detailed understanding of its physical properties (Choo, Kim, Joo, & Kwon, 2002).
Enantioselective Synthesis
Ding et al. (2012) developed a target-oriented, highly enantioselective multifunctional organocatalytic approach for the synthesis of Bicyclo[3.3.1]nona-2,6-dien-9-ones. This method is significant for the synthesis of novel compounds with potential medicinal interests (Ding, Li, Liu, Cui, Ju, Wang, & Yao, 2012).
Advanced Organic Chemistry Applications
Bertelsen et al. (2008) demonstrated the control of the formation of one out of 64 stereoisomers in Bicyclo[3.3.1]non-2-ene compounds using organocatalysis, showcasing the advanced capabilities in stereochemical control in organic synthesis (Bertelsen, Johansen, & Jørgensen, 2008).
Future Directions
The future directions for research on Bicyclo[3.3.1]non-2-en-9-one and similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications. For instance, there is interest in the extraction of valuable compounds from various plants to isolate many life-saving medicines . Additionally, the potential of these compounds for use in asymmetric catalysis or as potent anticancer entities is a promising area of research .
Properties
IUPAC Name |
bicyclo[3.3.1]non-2-en-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-4-8(9)6-2-5-7/h1,3,7-8H,2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBABOCXXIKVIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC=CC(C1)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964067 | |
Record name | Bicyclo[3.3.1]non-2-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4844-11-5 | |
Record name | Bicyclo(3.3.1)non-2-en-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004844115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.3.1]non-2-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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